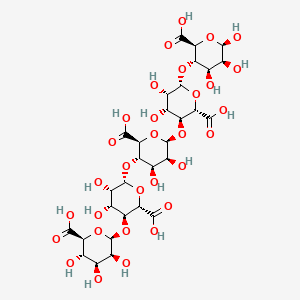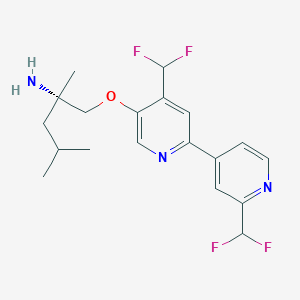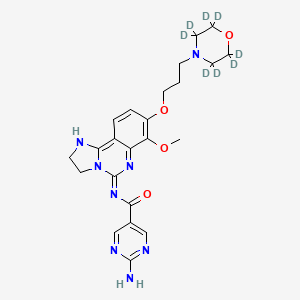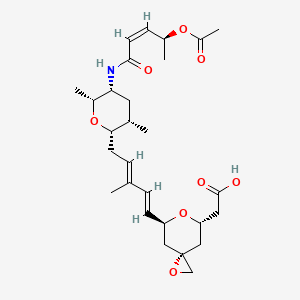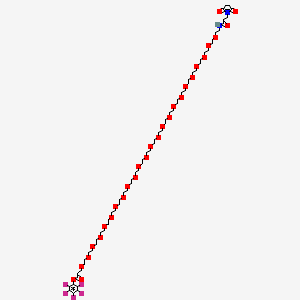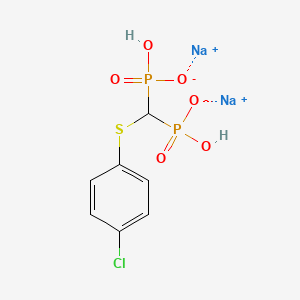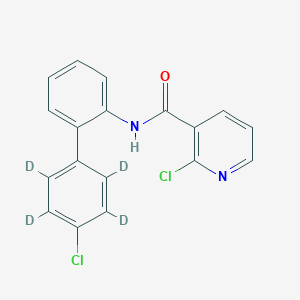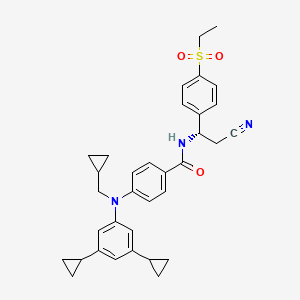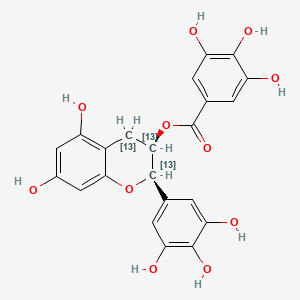
(-)-Epigallocatechin Gallate-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Epigallocatechin Gallate-13C3 is a labeled analog of (+/-)-Epigallocatechin Gallate, a type of catechin found in green tea. This compound is labeled with the stable isotope carbon-13, which makes it useful for various scientific research applications. It is known for its potential health benefits, including anti-cancer and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Epigallocatechin Gallate-13C3 involves the incorporation of carbon-13 into the molecular structure of (+/-)-Epigallocatechin Gallate. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions typically involve controlled temperature and pH to ensure the incorporation of the isotope without altering the compound’s biological activity.
Industrial Production Methods
Industrial production of (+/-)-Epigallocatechin Gallate-13C3 involves large-scale synthesis using labeled carbon-13 precursors. The process includes stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is then purified using techniques such as chromatography to achieve the desired level of purity.
化学反応の分析
Types of Reactions
(+/-)-Epigallocatechin Gallate-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent systems to ensure the desired reaction outcome.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (+/-)-Epigallocatechin Gallate-13C3. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and isotopic labeling.
科学的研究の応用
(+/-)-Epigallocatechin Gallate-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of (+/-)-Epigallocatechin Gallate-13C3 involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and proteins involved in cellular processes. For example, it inhibits the activity of cyclooxygenase enzymes, which play a role in inflammation. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
Similar Compounds
(-)-Epicatechin Gallate: Another catechin found in green tea with similar antioxidant properties.
(-)-Catechin Gallate: A minor constituent in green tea catechins that inhibits cyclooxygenase enzymes.
(+)-Gallocatechin Gallate: A related compound with similar biological activities.
Uniqueness
(+/-)-Epigallocatechin Gallate-13C3 is unique due to its isotopic labeling with carbon-13, which allows for precise tracking and measurement in biological samples. This makes it a valuable tool for studying metabolic pathways, bioavailability, and pharmacokinetics in research settings.
特性
分子式 |
C22H18O11 |
|---|---|
分子量 |
461.3 g/mol |
IUPAC名 |
[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21-/m1/s1/i7+1,18+1,21+1 |
InChIキー |
WMBWREPUVVBILR-KQXVSOPLSA-N |
異性体SMILES |
[13CH2]1[13C@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
正規SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


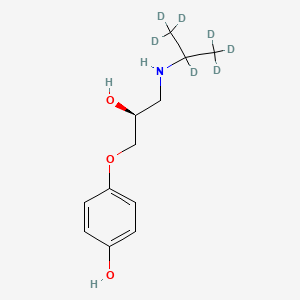
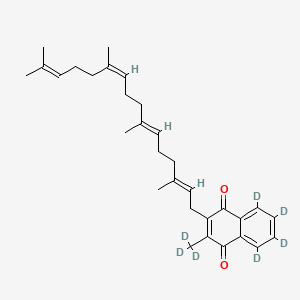
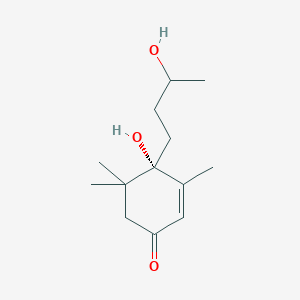
![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)
